![molecular formula C32H30N2S B14488244 2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane CAS No. 65053-02-3](/img/structure/B14488244.png)
2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[303~5~1~4~]nonane is a complex organic compound known for its unique structural properties and potential applications in various fields of chemistry and industry This compound features a spirocyclic framework with two diphenylmethyl groups, a sulfur atom, and two nitrogen atoms, making it a highly sterically hindered molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane typically involves multi-step organic reactions. One common method includes the condensation of glyoxal with two equivalents of cyclohexylamine and paraformaldehyde in the presence of aqueous HBF4 to form the intermediate imidazolium salt. This intermediate is then cyclized to form the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms can participate in reduction reactions to form amines.
Substitution: The diphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the diphenylmethyl moieties.
Aplicaciones Científicas De Investigación
2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug design and development.
Medicine: Its ability to form stable complexes with metals can be exploited in medicinal chemistry for developing metal-based drugs.
Industry: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane exerts its effects involves its ability to act as a ligand and stabilize metal complexes. The nitrogen and sulfur atoms in the compound can coordinate with metal centers, forming stable complexes that can participate in various catalytic cycles. These complexes can facilitate reactions by providing a favorable environment for the formation and stabilization of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene (IPr)*: Another sterically hindered ligand with similar applications in transition metal catalysis .
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr): A similar N-heterocyclic carbene ligand known for its use in catalysis.
Uniqueness
2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane is unique due to its spirocyclic structure, which provides additional steric hindrance compared to other similar compounds. This increased steric bulk can enhance the stability of metal complexes and improve catalytic performance in certain reactions.
Propiedades
Número CAS |
65053-02-3 |
|---|---|
Fórmula molecular |
C32H30N2S |
Peso molecular |
474.7 g/mol |
Nombre IUPAC |
2,7-dibenzhydryl-9-thia-2,7-diazadispiro[3.0.35.14]nonane |
InChI |
InChI=1S/C32H30N2S/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)33-21-31(22-33)32(35-31)23-34(24-32)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 |
Clave InChI |
LZVAYVJCTBZUDU-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)C5(S2)CN(C5)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


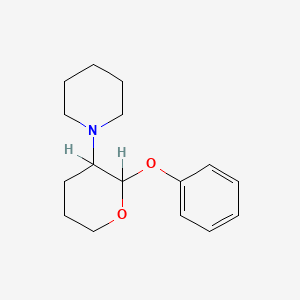

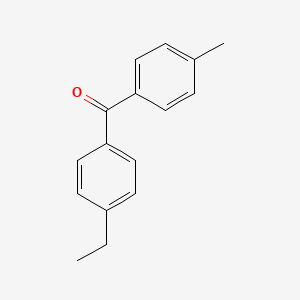
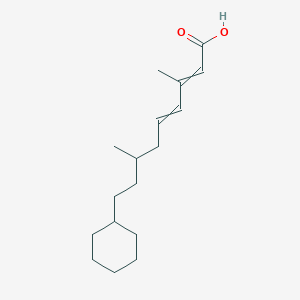
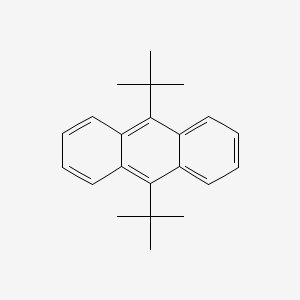
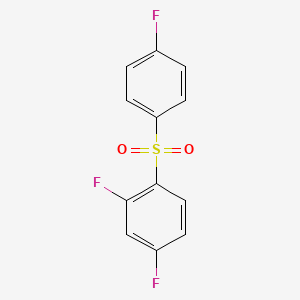
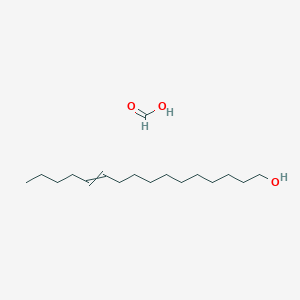

![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
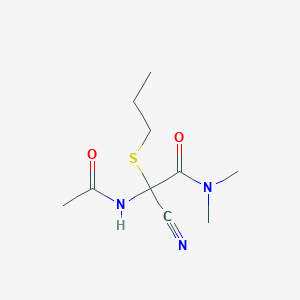
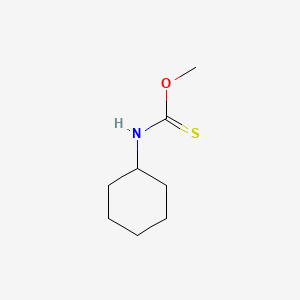
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14488259.png)
